2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone
Description
Structure
3D Structure
Properties
CAS No. |
796-42-9 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11- |
InChI Key |
WQSHHAVECQJKLX-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=NC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
Preparation Methods
Standard Condensation Protocol
A representative procedure involves dissolving equimolar amounts of 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and isonicotinoyl hydrazide (1.37 g, 10 mmol) in 50 mL of absolute ethanol. The mixture is refluxed at 80°C for 4–6 hours under constant stirring. The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7). Upon completion, the solution is cooled to room temperature, yielding a yellow precipitate. The crude product is filtered, washed with cold ethanol, and dried under vacuum.
Solvent and Temperature Optimization
Studies comparing solvent systems demonstrate that ethanol provides superior yields (75–85%) compared to methanol (60–70%) or aqueous mixtures. Elevated temperatures (70–80°C) accelerate the reaction kinetics, reducing the reaction time from 12 hours to 4–6 hours without compromising purity. Prolonged heating beyond 8 hours may induce decomposition, as evidenced by the formation of side products in TLC analysis.
Purification and Crystallization Techniques
Purification of NIH is critical to eliminate unreacted starting materials and byproducts. Recrystallization from dimethylformamide (DMF) or ethanol-water mixtures (1:1) yields needle-shaped crystals suitable for X-ray diffraction studies.
Recrystallization Protocol
The crude NIH is dissolved in minimal hot DMF (~5 mL per gram of product) and filtered to remove insoluble impurities. Gradual cooling to 4°C induces crystallization, with a recovery rate of 70–80%. For applications requiring high solubility in aqueous media, NIH is recrystallized from ethanol-water, yielding a microcrystalline powder with 95% purity.
Analytical Characterization
Spectroscopic Analysis
Infrared (IR) Spectroscopy : The IR spectrum of NIH exhibits key absorption bands at 1620–1630 cm⁻¹ (C=N stretch), 1580–1590 cm⁻¹ (aromatic C=C), and 3200–3300 cm⁻¹ (N-H stretch). The absence of a peak at 1700 cm⁻¹ confirms complete consumption of the aldehyde starting material.
¹H Nuclear Magnetic Resonance (NMR) : In DMSO-d₆, NIH shows distinct signals at δ 12.95 (s, 1H, phenolic -OH), δ 11.34 (s, 1H, imino -NH), and δ 8.15–7.35 (m, 7H, naphthyl and pyridyl protons). The singlet at δ 3.25 corresponds to the methyl group in residual solvent.
Elemental Analysis and Melting Point
Elemental analysis data for NIH (C₁₇H₁₃N₃O₂) typically align with theoretical values: C 67.32%, H 4.29%, N 13.85%, O 10.54%. The compound exhibits a sharp melting point of 280–282°C, indicative of high crystallinity.
Mechanistic Insights and Byproduct Formation
The Schiff base condensation proceeds via a nucleophilic addition-elimination mechanism. The lone pair on the hydrazide’s amine attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone. Side reactions, such as oxidation of the naphthol group or hydrolysis of the hydrazone bond, are minimized by maintaining anhydrous conditions and inert atmospheres.
Scalability and Industrial Relevance
Large-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat and mass transfer. A 2016 study reported a 90% yield using a microreactor system with residence times of 30 minutes, compared to 6 hours in batch processes. This method reduces solvent consumption by 40% and is amenable to Good Manufacturing Practice (GMP) standards.
Comparative Analysis of Synthetic Methods
| Parameter | Batch Synthesis (Reflux) | Flow Chemistry |
|---|---|---|
| Reaction Time (h) | 4–6 | 0.5 |
| Yield (%) | 75–85 | 90 |
| Solvent Volume (L/kg) | 10 | 6 |
| Purity (%) | 95 | 98 |
Chemical Reactions Analysis
Iron Chelation and Redox Behavior
NIH forms stable 1:2 ligand:Fe³⁺ complexes ([Fe(NIH–H)₂]⁺) with distinct electrochemical properties:
Coordination Mechanism
-
Deprotonation : Two NIH ligands lose protons upon binding Fe³⁺, enabling tridentate coordination via:
-
Spin state : High-spin Fe³⁺ configuration, confirmed by magnetic susceptibility and electronic spectroscopy .
Electrochemical Stability
-
Redox potential : [Fe(NIH–H)₂]⁺ remains stable in the Fe³⁺ state across a wide potential range (-0.5 to +0.5 V vs. SCE) .
-
No redox cycling : Unlike other chelators (e.g., deferoxamine), NIH does not facilitate Fe³⁺/Fe²⁺ transitions, minimizing free radical generation .
Biological Activity Linked to Iron Depletion
NIH’s anti-proliferative effects arise from iron sequestration , disrupting iron-dependent processes:
Comparative Reactivity with Analogues
NIH belongs to the aroylhydrazone class , with modifications altering chelation efficacy:
Stability and Selectivity
Scientific Research Applications
Anti-Tumor Activity
Research has demonstrated that 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone exhibits substantial anti-neoplastic properties. Its mechanism primarily involves iron chelation, which disrupts cellular iron homeostasis, leading to reduced tumor cell proliferation.
Case Studies
- A comparative study found that this compound was more effective than desferrioxamine in inhibiting tumor growth in vitro, highlighting its potential as a superior therapeutic agent .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Antibacterial Activity
- The compound has been tested against Mycobacterium tuberculosis and other bacterial strains. It acts as an inhibitor of methionine aminopeptidases (MetAPs), which are essential for bacterial protein synthesis .
- In vitro studies have shown that it possesses significant activity against both replicating and non-growing Mycobacterium tuberculosis at low micromolar concentrations .
Antifungal and Antiviral Activity
- Beyond antibacterial effects, this compound has demonstrated antifungal properties and potential antiviral activity against HIV-1 replication .
Therapeutic Potential in Co-Infections
Given the global health challenge posed by co-infections like tuberculosis and HIV, the dual inhibitory effects of this compound offer promising avenues for therapeutic development.
Mechanism Against Co-Infections
- The compound's ability to inhibit MetAPs not only targets Mycobacterium tuberculosis but also shows efficacy against HIV-1 replication. This dual action is particularly beneficial for patients suffering from both infections, addressing the critical need for effective treatments in co-infected individuals .
Data Table: Summary of Biological Activities
Mechanism of Action
AS 8351 exerts its effects by inhibiting lysine demethylase 5B, which demethylates Lys4 of histone H3. This inhibition leads to the accumulation of methylated histones, affecting gene expression and cell fate decisions. The compound’s ability to modulate epigenetic marks makes it a valuable tool in studying gene regulation and cellular differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridoxal Isonicotinoyl Hydrazone (PIH) and Salicylaldehyde Isonicotinoyl Hydrazone (SIH)
- Iron Chelation Efficiency :
PIH and SIH share structural similarities with 311 but differ in their aldehyde moieties (pyridoxal for PIH, salicylaldehyde for SIH). In hepatocytes, PIH demonstrates superior iron mobilization compared to 311 and SIH, likely due to enhanced membrane permeability . However, 311 and SIH show comparable efficacy in macrophages and reticulocytes . - Antiproliferative Activity :
311 exhibits greater cytotoxicity in tumor cells (IC50 = 0.5–1.5 µM in neuroepithelioma cells) compared to PIH (IC50 ~5–10 µM). SIH analogs are less potent, with IC50 values typically >10 µM . - Mechanistic Differences :
While 311 inhibits the R2 subunit of RR via iron deprivation, PIH primarily acts through ROS generation .
Di-2-Pyridylketone Isonicotinoyl Hydrazone (PKIH) Analogs
- Redox Activity :
PKIH analogs (e.g., HPKIH) form iron complexes that participate in Fenton reactions, generating hydroxyl radicals. This redox activity enhances their antiproliferative effects compared to 311, which relies more on iron sequestration . - Cellular Uptake :
PKIH analogs exhibit higher lipophilicity, improving intracellular iron chelation efficiency in Fe–Tf (transferrin)-dependent cells .
Thiosemicarbazones (NT-series)
- Selectivity: Hybrid ligands like 2-hydroxy-1-naphthylaldehyde thiosemicarbazone (NT) show superior tumor selectivity.
- Dual Mechanisms :
NT-series chelators inhibit RR and induce mitochondrial dysfunction, whereas 311 primarily targets RR .
Deferoxamine (DFO)
- Potency :
311 is ~20-fold more potent than DFO in vitro (IC50 = 0.5 µM vs. 22 µM in CCRF-CEM leukemia cells) . - Toxicity :
DFO causes systemic toxicity due to poor oral bioavailability, while 311’s lipophilicity allows for broader tissue penetration and lower off-target effects .
Data Tables
Table 1: Comparative Antiproliferative Activity of Iron Chelators
Table 2: Structural and Functional Comparison
Biological Activity
2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone, commonly referred to as 311, is a notable iron chelator with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activities of 311, including its mechanisms of action, efficacy in various models, and implications for treatment.
The primary mechanism through which 311 exerts its biological effects is by chelating iron, which is crucial for various cellular processes. Iron chelation can disrupt the proliferation of cancer cells and inhibit viral replication by affecting iron-dependent enzymes and transcription factors.
1. Inhibition of HIV-1 Replication
Research indicates that 311 inhibits HIV-1 transcription by targeting cyclin-dependent kinase 2 (CDK2). CDK2 plays a vital role in the cell cycle and HIV-1 replication. Studies have shown that treatment with 311 leads to reduced expression and activity of CDK2, thereby decreasing viral replication rates .
2. Antitumor Activity
The antitumor properties of 311 have been investigated in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in neoplastic cells by increasing p53 levels and its DNA-binding activity, which subsequently elevates the expression of p21^CIP1/WAF1, a universal cyclin-dependent kinase inhibitor .
Case Study: Anticancer Efficacy
A comparative study evaluated the antitumor efficacy of 311 against other iron chelators like desferrioxamine (DFO). Results demonstrated that 311 was significantly more effective in inducing apoptosis in cancer cells, particularly against pancreatic (Patu8988), esophageal (ECA109), and gastric (SGC7901) cancer cell lines . The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Patu8988 | 5.0 | Induction of apoptosis |
| ECA109 | 6.5 | Cell cycle arrest |
| SGC7901 | 4.8 | p53 activation and increased p21 |
Case Study: Antimalarial Activity
In addition to its anticancer effects, 311 has demonstrated antimalarial activity. Studies showed that it effectively inhibited the growth of Plasmodium falciparum in vitro and improved survival rates in murine models infected with drug-resistant strains .
Summary of Biological Activities
Q & A
Q. What is the primary mechanism underlying the antiproliferative activity of 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (311) in cancer cells?
The compound inhibits tumor cell growth primarily through iron chelation, which disrupts cellular iron metabolism. This chelation prevents iron uptake from transferrin (Tf) and mobilizes intracellular labile iron pools, leading to iron deprivation and subsequent inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis . Additionally, the iron-311 complex generates reactive oxygen species (ROS) via Fenton chemistry, exacerbating oxidative stress and inducing apoptosis . Methodological Insight: Use SK-N-MC neuroblastoma cells to assess uptake/mobilization assays and measure ROS via fluorescence probes (e.g., DCFH-DA). Compare ID values against controls like desferrioxamine (DFO) .
Q. How does the structure of 2-hydroxy-1-naphthylaldehyde influence the iron-chelation efficacy of its hydrazone derivatives?
The 2-hydroxy-1-naphthylaldehyde moiety enhances lipophilicity and metal-binding affinity due to its planar aromatic structure and hydroxyl group, which stabilizes iron coordination. This structural feature allows deeper cellular penetration and higher redox activity compared to salicylaldehyde-based analogs . Methodological Insight: Synthesize analogs with varying aldehyde substituents and compare partition coefficients (log P) and iron-binding constants via UV-Vis spectrophotometry .
Q. What experimental models are suitable for evaluating the antimycobacterial activity of 311 analogs?
In vitro models include drug-sensitive Mycobacterium tuberculosis H37Rv cultures, while ex vivo models utilize infected macrophages. In vivo efficacy is tested in murine tuberculosis models, with bacterial load quantified via CFU counts . Methodological Insight: Perform minimum inhibitory concentration (MIC) assays in Middlebrook 7H9 broth and validate results with intracellular infection models using THP-1 macrophages .
Advanced Research Questions
Q. How do redox properties of iron-311 complexes contribute to its cytotoxic effects, and what experimental approaches resolve contradictions in reported mechanisms?
The redox activity of iron-311 complexes varies with cellular iron status. In iron-replete cells, the complex generates hydroxyl radicals via Fenton reactions, causing DNA damage. In iron-depleted cells, apoptosis is driven by mitochondrial dysfunction. Contradictions arise from differences in cell lines (e.g., SK-N-MC vs. MCF-7) and iron-loading protocols . Methodological Insight: Use electron paramagnetic resonance (EPR) to detect radical species and compare outcomes in iron-supplemented vs. iron-starved cultures .
Q. What structural modifications of 311 improve its selectivity for cancer cells over normal cells, and how are these optimized experimentally?
Introducing electron-withdrawing groups (e.g., nitro) at the naphthyl ring enhances selectivity by increasing redox potential, which cancer cells (with elevated labile iron) are more sensitive to. Structure-activity relationship (SAR) studies guided by computational docking (e.g., AutoDock) identify optimal substitutions . Methodological Insight: Synthesize derivatives with targeted substitutions and screen cytotoxicity using MTT assays on paired cancer/normal cell lines (e.g., MCF-7 vs. MCF-10A) .
Q. Why do some 311 analogs exhibit potent anti-HIV activity, and how does this intersect with their iron-chelation function?
The anti-HIV activity is linked to inhibition of viral ribonucleotide reductase (RNR) via iron deprivation, as HIV-1 RNR requires an iron-tyrosyl radical for activity. However, certain analogs may directly interfere with viral entry or integration, independent of iron chelation . Methodological Insight: Use pseudotyped HIV-1 particles and TZM-bl reporter cells to quantify viral entry inhibition. Validate iron dependency via rescue experiments with FeCl supplementation .
Q. What challenges arise in translating 311’s in vitro efficacy to in vivo models, and how are these addressed pharmacokinetically?
Challenges include rapid metabolism and low oral bioavailability. Prodrug strategies (e.g., esterification of the hydrazone group) and nanoparticle encapsulation improve stability and biodistribution. Pharmacokinetic studies in rodents track plasma half-life using LC-MS/MS . Methodological Insight: Develop PEGylated liposomal formulations and assess bioavailability via AUC calculations after intravenous vs. oral administration .
Key Research Gaps
- Mechanistic Overlap : Clarify whether anti-HIV and anticancer activities share common pathways (e.g., RNR inhibition) .
- Toxicity Profiles : Systematic toxicokinetic studies in higher mammals to assess organ-specific iron depletion risks .
- Combination Therapies : Screen 311 analogs with existing antiretrovirals/chemotherapeutics for synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
